N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide
Description
N-{3-[(Cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with an ethyl group and a 3-[(cyclopropylmethyl)amino]propyl chain. The cyclopropylmethyl group likely enhances metabolic stability and modulates lipophilicity, a common strategy in medicinal chemistry to optimize pharmacokinetic properties .
Properties
Molecular Formula |
C10H22N2O2S |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
N-[3-(cyclopropylmethylamino)propyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C10H22N2O2S/c1-3-12(15(2,13)14)8-4-7-11-9-10-5-6-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
YMWOSOJFEOJCBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNCC1CC1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide typically involves the reaction of N-ethylmethanesulfonamide with 3-(cyclopropylmethyl)amino propylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce amines or alcohols .
Scientific Research Applications
N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a broader class of sulfonamides and cyclopropylmethyl-containing molecules. Below is a comparative analysis with structurally or functionally related compounds:
Key Observations
Core Structure Variability :
- The target compound’s methanesulfonamide core distinguishes it from benzenesulfonamide derivatives (e.g., ) and fluorinated benzamides (e.g., ). Methanesulfonamides are often favored for their metabolic stability and solubility compared to bulkier aromatic cores.
- Cyclopropylmethyl groups are recurrent in analogs (e.g., ), likely due to their ability to enhance membrane permeability and resist oxidative metabolism.
This suggests that the target molecule may require similar optimization for scalability.
Fluorinated analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which could influence target binding but may also increase toxicity risks.
Biological Activity
N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 270.35 g/mol
- IUPAC Name : this compound
This structure features a cyclopropylmethyl group attached to an amino propyl chain, which is linked to an ethylmethanesulfonamide moiety. The unique structural components contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Modulation of Cell Signaling Pathways : It interacts with signaling pathways related to cell proliferation and apoptosis, particularly in immune cells.
- Receptor Binding : Preliminary studies suggest that it may act as a ligand for certain receptors implicated in immune response modulation.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can significantly reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests its potential application in treating inflammatory diseases.
Case Studies
- Study on B Cell Malignancies : In a study involving TMD8 B cell lymphoma cells, the compound exhibited a dose-dependent inhibition of cell growth, indicating potential utility in treating B cell malignancies. The mechanism was associated with cell cycle arrest at the G1 phase and subsequent apoptosis mediated by caspase activation .
- Allergic Response Modulation : Another case study highlighted its ability to modulate mast cell activation and degranulation, which are critical processes in allergic responses. The compound showed promise in reducing symptoms associated with allergic reactions through its inhibitory effects on mast cell signaling pathways .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
